molecular formula C7H7BrFN B1480944 3-(2-Bromo-1-fluoroethyl)pyridine CAS No. 2090369-81-4

3-(2-Bromo-1-fluoroethyl)pyridine

Cat. No. B1480944
CAS RN: 2090369-81-4
M. Wt: 204.04 g/mol
InChI Key: LXNLLXXYLIERCE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “3-(2-Bromo-1-fluoroethyl)pyridine” consists of a pyridine ring with a bromo-fluoroethyl group attached. The exact structure can be determined using techniques such as NMR spectroscopy .

Scientific Research Applications

Drug Design and Medicinal Chemistry

3-(2-Bromo-1-fluoroethyl)pyridine: is a valuable intermediate in medicinal chemistry. Its structural framework is beneficial for creating compounds with enhanced biological activity. The presence of both bromine and fluorine atoms allows for further functionalization through various organic reactions, leading to the synthesis of potential therapeutic agents .

Synthesis of Fused Pyridine Derivatives

Fused pyridine derivatives are increasingly important in drug research due to their structural similarity to DNA bases like adenine and guanine3-(2-Bromo-1-fluoroethyl)pyridine can be used to synthesize various fused pyridine derivatives, such as furopyridines and thiazolopyridines, which have shown a range of bioactivities including antiviral, anticancer, and anti-inflammatory properties .

Development of Fluorinated Pharmaceuticals

The introduction of fluorine atoms into pharmaceutical compounds can significantly alter their physical, chemical, and biological properties3-(2-Bromo-1-fluoroethyl)pyridine can serve as a precursor for the synthesis of fluorinated pyridines, which are a key component in the development of new pharmaceuticals with improved efficacy and stability .

Agricultural Chemical Research

Fluorine atoms are often introduced into lead structures to develop new agricultural products with better physical, biological, and environmental properties3-(2-Bromo-1-fluoroethyl)pyridine could be utilized to create fluorine-containing pyridines, which are commonly used in agricultural active ingredients .

Radiolabeled Compounds for Imaging

3-(2-Bromo-1-fluoroethyl)pyridine: can be used to synthesize 18F-labeled pyridines , which are of special interest as potential imaging agents in various biological applications, including cancer research. These compounds can be used in positron emission tomography (PET) scans to visualize and diagnose diseases .

Synthesis of Biologically Active Intermediates

Pyridine derivatives are in high demand as synthons for pharmaceutical products3-(2-Bromo-1-fluoroethyl)pyridine can be transformed into pyridinols and pyridinamines, which serve as important intermediates for the synthesis of biologically active substances or building blocks for polymers .

Future Directions

Fluoropyridines, including “3-(2-Bromo-1-fluoroethyl)pyridine”, have potential applications in the agrochemical and pharmaceutical industries . The development of fluorinated organic chemicals is becoming an increasingly important research topic . It is expected that many novel applications of these compounds will be discovered in the future .

properties

IUPAC Name

3-(2-bromo-1-fluoroethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFN/c8-4-7(9)6-2-1-3-10-5-6/h1-3,5,7H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXNLLXXYLIERCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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